2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Description
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is an organic compound featuring a unique molecular structure that integrates multiple functional groups. It's synthesized to leverage its distinct pharmacological and chemical properties.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-13-20-21-16-5-6-17(22-25(13)16)23-7-9-24(10-8-23)18(26)12-27-15-4-2-3-14(19)11-15/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDXPJDZIWVRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One general approach is to start with the piperazine derivative and introduce the ethanone moiety through nucleophilic substitution reactions. Critical steps include:
Preparation of 3-chlorophenol derivative by halogenation.
Coupling with an appropriately substituted piperazine.
Final integration with the triazolopyridazine moiety.
Industrial Production Methods
Large-scale production would likely employ batch or continuous-flow reactions with optimized conditions for yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to ensure efficiency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxides.
Reduction: : Catalytic hydrogenation can reduce the triazolopyridazine ring.
Substitution: : The chlorophenoxy group is prone to nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Alkali metal hydroxides, amines.
Major Products Formed
From Oxidation: : Phenolic oxides, chlorinated ketones.
From Reduction: : Hydro-piperazinyl derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has found applications in several scientific fields:
Chemistry: : Used as a starting material for synthesizing other complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, particularly in targeting neurological disorders.
Industry: : Utilized in the manufacture of specialized chemical products.
Mechanism of Action
The compound interacts with specific molecular targets, potentially including enzymes and receptor proteins. The presence of multiple functional groups allows it to engage in diverse molecular interactions, disrupting or modulating biological pathways at a cellular level.
Comparison with Similar Compounds
Compared to other piperazinyl-ethanone derivatives, 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone stands out due to:
Enhanced Stability: : Its unique structure provides resistance to metabolic degradation.
Increased Affinity: : Higher binding affinity to target receptors.
Unique Biological Activity: : Distinct interactions within biological systems.
Similar Compounds
1-(4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(3-Bromophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
So there you have it—a dive into the fascinating world of this intricate compound. Hope you found this detailed analysis intriguing!
Biological Activity
The compound 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.87 g/mol. The structure includes a piperazine ring and a triazole moiety, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O |
| Molecular Weight | 367.87 g/mol |
| CAS Number | 852698-05-6 |
| Density | 1.47 g/cm³ |
| pKa | 12.56 |
Research indicates that compounds featuring the triazole and piperazine structures often exhibit diverse biological activities, including antimicrobial and anticancer properties. The triazole ring is known for its role in enzyme inhibition, particularly in fungal infections, while the piperazine moiety contributes to receptor binding affinity.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the presence of electron-withdrawing groups enhances the activity against various pathogens. In one study, modifications to the phenyl group in similar compounds were shown to improve antichlamydial activity without compromising host cell viability .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds with similar structural frameworks have shown promising results against cancer cell lines, with some exhibiting IC50 values in the low micromolar range. For example, a related triazole derivative displayed high anticancer activity with an IC50 value of 4.363 μM compared to doxorubicin .
Enzyme Inhibition
Additionally, certain derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. The inhibition of acetylcholinesterase (AChE) has been noted in several studies involving triazole compounds, suggesting potential applications in treating neurological disorders .
Case Studies
- Antichlamydial Activity : A study focused on several analogues demonstrated that specific modifications could lead to enhanced activity against Chlamydia trachomatis, highlighting the importance of structural variations in achieving desired biological effects .
- Anticancer Efficacy : In vitro studies on human colon cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that bulky substituents at strategic positions significantly impacted efficacy .
- Enzyme Interaction Studies : Research into enzyme inhibition showed that compounds with similar frameworks effectively inhibited AChE and other metabolic enzymes, indicating their potential therapeutic roles in managing conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
